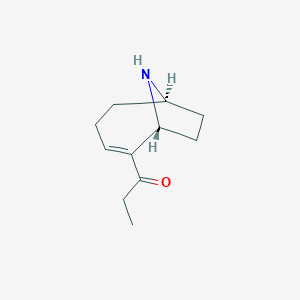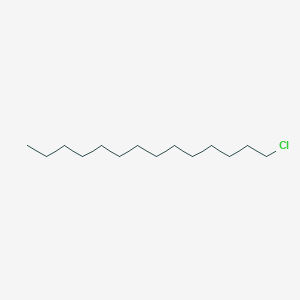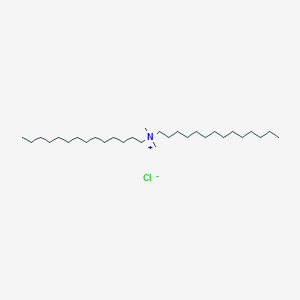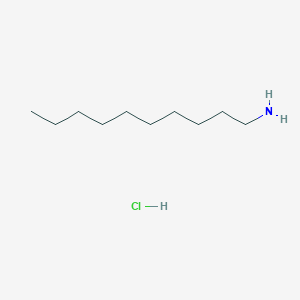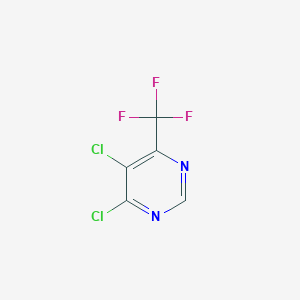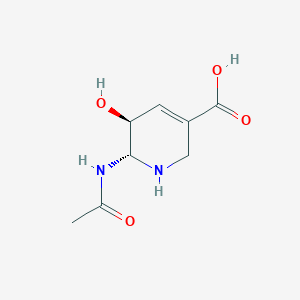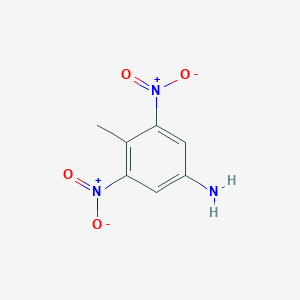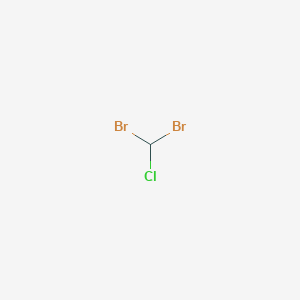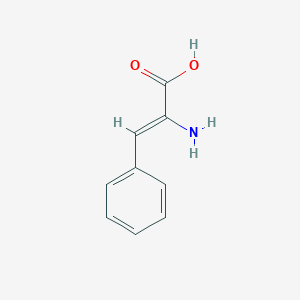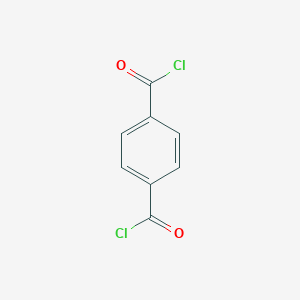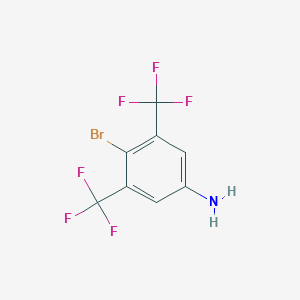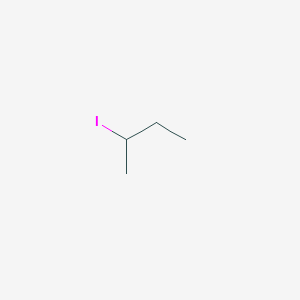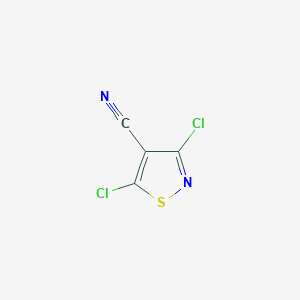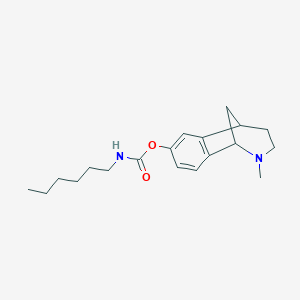
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate, also known as CTDP-31, is a novel compound that has been synthesized and studied for its potential therapeutic applications. It belongs to the class of benzazepines and has shown promising results in various scientific studies. In
Mecanismo De Acción
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate acts on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a high affinity for certain receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate also modulates the activity of certain ion channels and has been shown to have an effect on the release of cytokines.
Efectos Bioquímicos Y Fisiológicos
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has also been shown to have an effect on the immune system, modulating the release of cytokines and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate is its high potency and selectivity for certain receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate is a relatively new compound and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate. One area of research could focus on the development of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate derivatives with improved pharmacological properties. Another area of research could focus on the use of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate involves the reaction of 1,2,3,4-tetrahydroisoquinoline with hexyl isocyanate in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate. The synthesis method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
156693-25-3 |
|---|---|
Nombre del producto |
1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate |
Fórmula molecular |
C19H28N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-3-4-5-6-10-20-19(22)23-15-7-8-16-17(13-15)14-9-11-21(2)18(16)12-14/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22) |
Clave InChI |
KFWGKECULQNZER-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C |
SMILES canónico |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C |
Sinónimos |
1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate MMTBHC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



